molecular formula C22H23N3O2 B2370899 2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one CAS No. 2309588-22-3

2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Cat. No.: B2370899
CAS No.: 2309588-22-3
M. Wt: 361.445
InChI Key: JQHFMSKPBUWQEJ-UHFFFAOYSA-N
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Description

2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthoyl group attached to a piperidine ring, which is further connected to a methylpyridazinone moiety. The intricate arrangement of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthoyl Intermediate: The synthesis begins with the acylation of naphthalene using an appropriate acyl chloride to form the naphthoyl intermediate.

    Piperidine Ring Formation: The naphthoyl intermediate is then reacted with piperidine under controlled conditions to form the naphthoyl-piperidine derivative.

    Pyridazinone Formation: The final step involves the reaction of the naphthoyl-piperidine derivative with a suitable pyridazinone precursor, leading to the formation of the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one can be compared with other similar compounds, such as:

    Naphthoyl Derivatives: Compounds with similar naphthoyl groups but different substituents on the piperidine or pyridazinone rings.

    Piperidine Derivatives: Compounds with piperidine rings but different acyl groups or additional functional groups.

    Pyridazinone Derivatives: Compounds with pyridazinone moieties but different substituents on the naphthoyl or piperidine rings.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

6-methyl-2-[[1-(naphthalene-1-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-16-9-10-21(26)25(23-16)15-17-11-13-24(14-12-17)22(27)20-8-4-6-18-5-2-3-7-19(18)20/h2-10,17H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHFMSKPBUWQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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